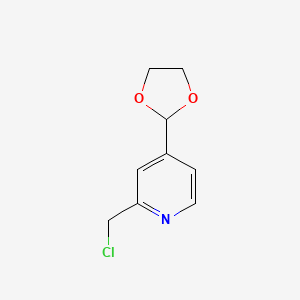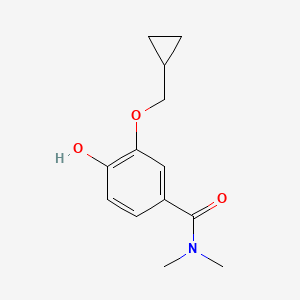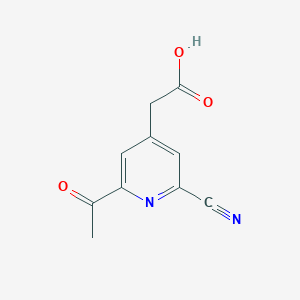![molecular formula C8H5F4NO B14849195 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone involves several steps. One common method includes the introduction of fluorine atoms into the pyridine ring through selective fluorination reactions. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial production methods for fluorinated pyridines often utilize continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Applications De Recherche Scientifique
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced stability and bioavailability.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents. They are investigated for their role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, depending on its specific application .
Comparaison Avec Des Composés Similaires
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridines, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with distinct properties and uses in chemical synthesis and research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C8H5F4NO |
|---|---|
Poids moléculaire |
207.12 g/mol |
Nom IUPAC |
1-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3 |
Clé InChI |
ATSRZDXYJJCXHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



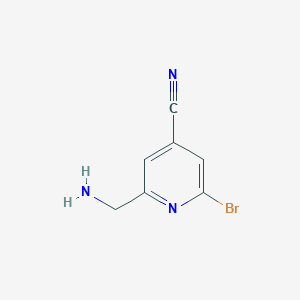




![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
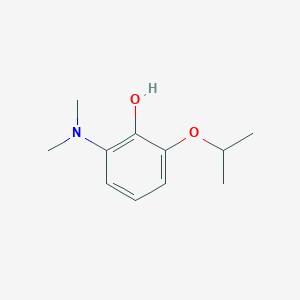

![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
